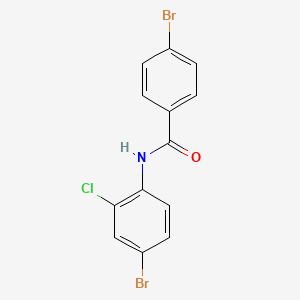

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide is an organic compound with the molecular formula C13H8Br2ClNO It is a member of the benzamide family, characterized by the presence of a benzamide core substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide typically involves the bromination and chlorination of benzamide derivatives. One common method includes the bromination of 2-chlorobenzamide followed by further bromination to introduce the second bromine atom. The reaction conditions often involve the use of bromine as the brominating agent and a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at low temperatures to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction reactions can lead to the formation of corresponding oxides or dehalogenated products .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide is C13H8Br2ClNO, with a molecular weight of approximately 389.47 g/mol. The compound features multiple halogen substituents, which enhance its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its halogenated structure allows for further derivatization, facilitating the creation of new compounds with tailored properties.

Research indicates that this compound exhibits potential biological activities:

- Anticancer Properties : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential use in cancer therapy.

- Anti-inflammatory Effects : The compound is being investigated for its anti-inflammatory properties, which may have implications for treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, this compound is considered a precursor for synthesizing anxiolytic and anticonvulsant drugs. Its structural characteristics are favorable for developing therapeutics aimed at neurological disorders.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the efficacy of this compound on breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory effects of this compound in animal models. The findings suggested that it reduced inflammatory markers significantly compared to control groups, indicating potential therapeutic applications in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

N-(4-Bromo-phenyl)-2-chloro-benzamide: Similar structure but with different substitution patterns.

2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Contains a hydroxyl group, leading to different chemical properties

Uniqueness

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its dual bromine substitution makes it particularly interesting for further chemical modifications and applications .

Biological Activity

4-Bromo-N-(4-bromo-2-chlorophenyl)benzamide is a halogenated aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its dual bromine substitutions and a chlorinated phenyl group, which may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data.

The compound's structure allows it to engage in various chemical reactions, including substitution and oxidation reactions. Its mechanism of action typically involves binding to specific proteins or enzymes, altering their activity and leading to various biological effects. The precise molecular targets and pathways involved depend on the biological context in which the compound is studied.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, the compound showed promising results:

- Inhibition against E. coli : The compound demonstrated high antibacterial activity with inhibition values reaching up to 91.95% against E. coli strains .

- General Antimicrobial Effects : The presence of halogen substituents enhances the compound's ability to disrupt bacterial cell membranes, contributing to its antimicrobial efficacy.

Anticancer Activity

The potential anticancer properties of this compound have been explored through various in vitro studies:

- Cytotoxicity : The compound has shown cytotoxic effects on cancer cell lines, with significant inhibition of cell proliferation observed at certain concentrations. For instance, modifications in the structure led to varying degrees of cytotoxicity, indicating that substituents play a crucial role in its activity .

- Mechanisms of Action : It is hypothesized that the compound may induce apoptosis in cancer cells by disrupting critical cellular processes or by interfering with signaling pathways involved in cell survival.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

Case Studies and Research Findings

A review of various studies highlights the biological relevance of this compound:

Properties

IUPAC Name |

4-bromo-N-(4-bromo-2-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2ClNO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYKTJFWVDHHSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)Br)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.